molecular formula C14H22O6S B579379 1,2:3,4-Di-O-isopropyliden- 6-deoxy-6-thioacetyl-alpha-D-galactopyranose CAS No. 16714-06-0

1,2:3,4-Di-O-isopropyliden- 6-deoxy-6-thioacetyl-alpha-D-galactopyranose

Katalognummer: B579379
CAS-Nummer: 16714-06-0
Molekulargewicht: 318.384
InChI-Schlüssel: APFMTMKHBWOKGG-YBXAARCKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose is a synthetic carbohydrate derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of isopropylidene groups and a thioacetyl group makes it a versatile molecule for chemical modifications and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using isopropylidene groups. This is achieved by reacting the sugar with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Deoxygenation: The 6-hydroxyl group is then selectively deoxygenated to form the 6-deoxy derivative. This can be done using reagents like triphenylphosphine and iodine.

    Thioacetylation: The final step involves the introduction of the thioacetyl group at the 6-position. This is typically achieved by reacting the 6-deoxy derivative with thioacetic acid or a thioacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioacetyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The thioacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involved in carbohydrate metabolism.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes. The thioacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of protein function. This can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Lacks the thioacetyl group, making it less reactive in certain chemical reactions.

    1,23,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose: Contains a nitro group instead of a thioacetyl group, leading to different chemical and biological properties.

    1,23,4-Di-O-isopropylidene-6-deoxy-6-amino-alpha-D-galactopyranose: Contains an amino group, which can participate in different types of chemical reactions compared to the thioacetyl group.

Uniqueness

1,2:3,4-Di-O-isopropyliden-6-deoxy-6-thioacetyl-alpha-D-galactopyranose is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

16714-06-0

Molekularformel

C14H22O6S

Molekulargewicht

318.384

IUPAC-Name

S-[[(3aR,5S,5aR,8aS,8bR)-2,2,7,7-tetramethyl-5,5a,8a,8b-tetrahydro-3aH-di[1,3]dioxolo[4,5-a:5/',4/'-d]pyran-5-yl]methyl] ethanethioate

InChI

InChI=1S/C14H22O6S/c1-7(15)21-6-8-9-10(18-13(2,3)17-9)11-12(16-8)20-14(4,5)19-11/h8-12H,6H2,1-5H3/t8-,9+,10+,11-,12-/m1/s1

InChI-Schlüssel

APFMTMKHBWOKGG-YBXAARCKSA-N

SMILES

CC(=O)SCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.